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Compound of Interest

Compound Name: 3-lodo-5-methylbenzoic acid

Cat. No.: B1628625

This guide provides an in-depth analysis of the spectroscopic data for 3-lodo-5-methylbenzoic
acid, a key intermediate in pharmaceutical and organic synthesis. The structural elucidation of
such molecules is paramount for ensuring the integrity of research and development
processes. This document offers a comprehensive examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, blending theoretical
principles with practical, field-proven insights for researchers, scientists, and professionals in
drug development.

Introduction

3-lodo-5-methylbenzoic acid (CAS No. 52107-90-1) is a substituted aromatic carboxylic acid.
Its molecular structure, featuring an iodine atom, a methyl group, and a carboxylic acid function
on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules.
Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity,
purity, and the desired molecular architecture. This guide will delve into the multi-faceted
spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. Due to the limited availability of public experimental spectra for 3-lodo-5-
methylbenzoic acid, the following data is based on high-quality predictions from validated
computational models, which serve as a reliable guide for experimental verification.
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Predicted *H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Table 1: Predicted *H NMR Spectroscopic Data for 3-lodo-5-methylbenzoic acid

] Predicted Chemical o .
Proton Assignment ) Multiplicity Integration
Shift (5) [ppm]

-COOH ~11-13 Singlet, broad 1H
Aromatic H ~8.1 Singlet 1H
Aromatic H ~7.9 Singlet 1H
Aromatic H ~7.6 Singlet 1H
-CHs ~2.4 Singlet 3H

Predicted using advanced NMR prediction software. Actual experimental values may vary
slightly.

Expertise & Experience in Interpretation:

o Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically observed as a
broad singlet in the downfield region of the spectrum (& 10-13 ppm). Its broadness is a result
of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

» Aromatic Protons: The three protons on the aromatic ring are in distinct chemical
environments and are expected to appear as singlets due to the lack of adjacent protons for
spin-spin coupling. Their specific chemical shifts are influenced by the electronic effects of
the substituents. The iodine and carboxylic acid groups are electron-withdrawing, which
deshields the nearby protons, causing them to resonate at a lower field. The methyl group is
weakly electron-donating.

o Methyl Protons (-CHs): The three protons of the methyl group are equivalent and will appear
as a sharp singlet at approximately 2.4 ppm.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1628625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted *C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the
molecule.

Table 2: Predicted 13C NMR Spectroscopic Data for 3-lodo-5-methylbenzoic acid

Carbon Assignment Predicted Chemical Shift (8) [ppm]
-C=0 ~170

Aromatic C-COOH ~135

Aromatic C-I ~94

Aromatic C-CHs ~140

Aromatic C-H ~138

Aromatic C-H ~133

Aromatic C-H ~130

-CHs ~21

Predicted using advanced NMR prediction software. Actual experimental values may vary
slightly.

Expertise & Experience in Interpretation:

e Carbonyl Carbon (-C=0): The carbon of the carboxylic acid group is significantly deshielded
by the two oxygen atoms and appears far downfield.

e Aromatic Carbons: The six carbons of the benzene ring are in different electronic
environments. The carbon attached to the iodine atom (C-I) is expected to be significantly
shielded compared to the other aromatic carbons, appearing at a higher field (lower ppm
value). The carbons attached to the carboxylic acid and methyl groups, as well as the
protonated carbons, will have distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition:
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o Sample Preparation: Accurately weigh 5-10 mg of high-purity 3-lodo-5-methylbenzoic acid.

e Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) in a clean, dry NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer (typically 300 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.
e 13C NMR Acquisition:

o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Typical parameters: 45-degree pulse angle, 2-5 second relaxation delay, 128 or more

scans.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent
peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 3-lodo-5-methylbenzoic acid is expected to show characteristic
absorptions for the carboxylic acid and the substituted aromatic ring.

Table 3: Expected IR Absorption Bands for 3-lodo-5-methylbenzoic acid
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Wavenumber (cm~—?) Intensity Vibrational Assignment
O-H stretch of the hydrogen-
3300 - 2500 Broad, Strong bonded carboxylic acid
dimer[1]
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch (methyl)
C=0 (carbonyl) stretch of the
~1700 Strong, Sharp ] i
carboxylic acid[1]
) C=C stretching vibrations
~1600, ~1475 Medium to Strong o o
within the aromatic ring
) In-plane O-H bend coupled
~1420 Medium )
with C-O stretch[1]
) C-O stretch coupled with in-
~1300 Medium
plane O-H bend[1]
) Out-of-plane O-H bend of the
~920 Broad, Medium ] S
carboxylic acid dimer[1]
Below 600 Weak to Medium C-I stretch

Expertise & Experience in Interpretation:

e O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the

very broad absorption band for the O-H stretch, which is due to strong intermolecular

hydrogen bonding that forms a dimeric structure. This broad peak often overlaps with the C-

H stretching vibrations.[1]

¢ C=0 Stretch: A strong, sharp absorption around 1700 cm~1 is indicative of the carbonyl

group of the carboxylic acid.[1]

o Aromatic and Aliphatic C-H Stretches: Absorptions for C-H bonds in the aromatic ring and

the methyl group will be present.
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» Fingerprint Region: The region below 1500 cm~* contains a complex pattern of absorptions
that are unique to the molecule, including C-O stretching and various bending vibrations. The
C-I stretch is expected at a low frequency.

Experimental Protocol for FT-IR Data Acquisition (ATR Method):

o Background Collection: Record a background spectrum with a clean Attenuated Total
Reflectance (ATR) crystal to account for ambient atmospheric conditions.

o Sample Application: Place a small amount of the solid 3-lodo-5-methylbenzoic acid onto
the ATR crystal.

» Pressure Application: Apply firm and even pressure to the sample using the ATR clamp to
ensure good contact with the crystal.

» Spectral Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Expected Mass Spectrum of 3-lodo-5-methylbenzoic acid:
e Molecular Formula: CsH7102
» Molecular Weight: 262.04 g/mol

Table 4: Expected Key lons in the Mass Spectrum of 3-lodo-5-methylbenzoic acid
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miz lon Interpretation
262 [M]* Molecular lon
245 [M - OH]* Loss of a hydroxyl radical
Loss of the carboxylic acid
217 [M - COOH]*
group
127 [n+ lodine cation
Toluene fragment (loss of | and
90 [C7He]*

COOH)

Expertise & Experience in Interpretation:

e Molecular lon Peak ([M]*): The peak corresponding to the intact molecule is expected at an
m/z of 262. For aromatic compounds, this peak is often of significant intensity.

o Fragmentation Pattern: Aromatic carboxylic acids typically undergo fragmentation by losing
the hydroxyl group (-OH) or the entire carboxylic acid group (-COOH).[2] The presence of a
strong iodine atom will also influence the fragmentation, potentially leading to a peak for the
iodine cation. The fragmentation of aromatic acids often results in prominent molecular ion
peaks and characteristic losses of -OH and -CO2H.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron lonization):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography.

« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
cause ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.
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Visualization of Key Spectroscopic Relationships

Molecular Structure and NMR Assignments

[M - OH]*

- OH m/z = 245

[C8H7IO2]*
m/z = 262

[M - COOH]J*
m/z =217

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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